![molecular formula C12H6ClFO B14131440 1-Chloro-7-fluorodibenzo[b,d]furan](/img/structure/B14131440.png)
1-Chloro-7-fluorodibenzo[b,d]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-7-fluorodibenzo[b,d]furan is an organic compound with the molecular formula C12H6ClFO and a molecular weight of 220.63 g/mol This compound is part of the dibenzofuran family, which is known for its aromatic properties and structural stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-7-fluorodibenzo[b,d]furan can be synthesized through several methods. One common approach involves the halogenation of dibenzofuran. The process typically includes:
Halogenation: Dibenzofuran is treated with chlorine and fluorine sources under controlled conditions to introduce the chlorine and fluorine atoms at the desired positions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-7-fluorodibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, and organolithium compounds are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted dibenzofurans with different functional groups.
Oxidation and Reduction: Products include oxidized or reduced derivatives of this compound.
Aplicaciones Científicas De Investigación
1-Chloro-7-fluorodibenzo[b,d]furan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-chloro-7-fluorodibenzo[b,d]furan involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
1-Chloro-7-fluorodibenzo[b,d]furan can be compared with other similar compounds, such as:
- 1-Chloro-7-bromodibenzo[b,d]furan
- 1-Chloro-7-iododibenzo[b,d]furan
- 1-Fluoro-7-bromodibenzo[b,d]furan
Uniqueness: The presence of both chlorine and fluorine atoms in this compound makes it unique compared to its analogs.
Propiedades
Fórmula molecular |
C12H6ClFO |
|---|---|
Peso molecular |
220.62 g/mol |
Nombre IUPAC |
1-chloro-7-fluorodibenzofuran |
InChI |
InChI=1S/C12H6ClFO/c13-9-2-1-3-10-12(9)8-5-4-7(14)6-11(8)15-10/h1-6H |
Clave InChI |
AEQOXKLNJGVYMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C3=C(O2)C=C(C=C3)F)C(=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



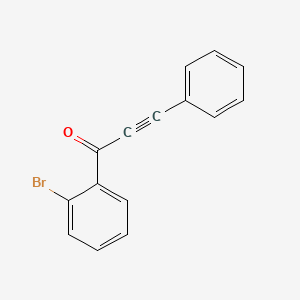
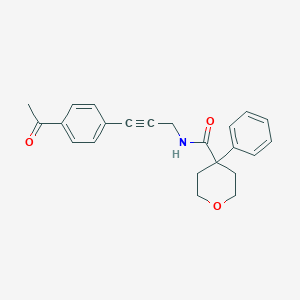
![[1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene](/img/structure/B14131382.png)
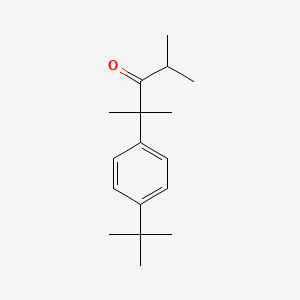

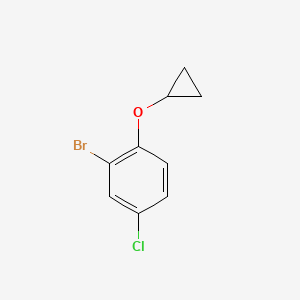
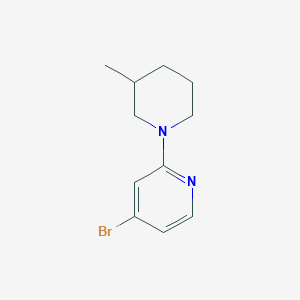




![N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-phenylnaphthalen-1-amine](/img/structure/B14131432.png)
![3,7-Dimethyldibenzo[b,d]iodol-5-ium trifluoromethanesulfonate](/img/structure/B14131436.png)
